Suspensaside
Overview
Description
Suspensaside is a caffeoyl glycoside compound isolated from the fruits of Forsythia suspensa, a plant belonging to the Oleaceae family . It is characterized by its antibacterial activity, particularly against Staphylococcus aureus . The structure of this compound is established as DL-β, 3, 4-trihydroxyphenethyl-O-α-L-rhamnopyranosyl-(1→6)-4-O-caffeoyl-β-D-glucopyranoside .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of suspensaside involves the isolation of the compound from Forsythia suspensa using various chromatographic techniques. High-speed counter-current chromatography is one of the methods used to isolate this compound along with other caffeoyl glycosides. The process involves the separation of compounds based on their solubility in two immiscible liquid phases under the influence of a centrifugal field.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Suspensaside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of quinones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Suspensaside has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of suspensaside involves its interaction with bacterial cell walls, leading to the disruption of cell membrane integrity and inhibition of bacterial growth . It targets specific enzymes and pathways involved in bacterial metabolism, thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Forsythiaside: Another caffeoyl glycoside isolated from Forsythia suspensa, known for its antioxidant and anti-inflammatory properties.
Phillyrin: A lignan glycoside with similar antibacterial and anti-inflammatory activities.
Rutin: A flavonoid glycoside with antioxidant and anti-inflammatory properties.
Uniqueness
Suspensaside is unique due to its specific structure and the presence of both caffeoyl and rhamnopyranosyl groups, which contribute to its distinct antibacterial activity . Its ability to inhibit the growth of Staphylococcus aureus sets it apart from other similar compounds .
Properties
IUPAC Name |
[6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-4,5-dihydroxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O16/c1-12-22(36)23(37)25(39)28(43-12)42-11-20-27(45-21(35)7-3-13-2-5-15(30)17(32)8-13)24(38)26(40)29(44-20)41-10-19(34)14-4-6-16(31)18(33)9-14/h2-9,12,19-20,22-34,36-40H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXBXCJUSPUULA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C3=CC(=C(C=C3)O)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317898 | |
Record name | Suspensaside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84213-44-5 | |
Record name | Suspensaside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84213-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Suspensaside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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